D-Glucose, 2-amino-2-deoxy-, hydrochloride D-Glucose, 2-amino-2-deoxy-, hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13389610
InChI: InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1
SMILES:
Molecular Formula: C6H14ClNO5
Molecular Weight: 215.63 g/mol

D-Glucose, 2-amino-2-deoxy-, hydrochloride

CAS No.:

Cat. No.: VC13389610

Molecular Formula: C6H14ClNO5

Molecular Weight: 215.63 g/mol

* For research use only. Not for human or veterinary use.

D-Glucose, 2-amino-2-deoxy-, hydrochloride -

Specification

Molecular Formula C6H14ClNO5
Molecular Weight 215.63 g/mol
IUPAC Name (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride
Standard InChI InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1
Standard InChI Key CBOJBBMQJBVCMW-BTVCFUMJSA-N
Isomeric SMILES C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl
Canonical SMILES C(C(C(C(C(C=O)N)O)O)O)O.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a hexose backbone identical to D-glucose but substitutes the C-2 hydroxyl group with an amino group, which is protonated in the hydrochloride form. The 2D and 3D conformers reveal a chair conformation for the pyranose ring, stabilized by intramolecular hydrogen bonding between the amino group and adjacent hydroxyls . The hydrochloride salt enhances solubility in aqueous media, critical for biological applications.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC6H14NO5Cl\text{C}_6\text{H}_{14}\text{NO}_5\text{Cl}
Molecular Weight215.63 g/mol
Parent Compound2-Amino-2-deoxy-D-glucose
SolubilityHighly soluble in water

Synthesis and Production

Synthetic Routes

The synthesis of 2-amino-2-deoxy-D-glucose hydrochloride typically begins with D-glucal, a glycose derivative. A notable method involves bromination followed by debromination using hydrogen and Raney nickel, yielding the deoxy sugar intermediate . Subsequent amination at C-2 via nucleophilic substitution with ammonia or ammonium salts, followed by hydrochloride salt formation, completes the synthesis. Alternative approaches include photolysis of acetylated precursors, though these methods face challenges in stereochemical control .

Optimization Strategies

Recent advancements emphasize cost-effective catalysis. For instance, Mereyala et al. achieved a 95% yield by optimizing reaction conditions (temperature: 50–60°C, pH 7–8) and using N-bromosuccinimide as a brominating agent . Scalability remains a focus, with pilot studies demonstrating gram-scale production without significant purity loss .

Physicochemical Behavior

Table 2: Mutarotation Rate Constants

Temperature (°C)Rate Constant (min1^{-1})pHCatalyst
251.2×1031.2 \times 10^{-3}2.5H3O+\text{H}_3\text{O}^+
253.8×1043.8 \times 10^{-4}5.0Acetate

Biological and Pharmacological Activities

Glycolysis Inhibition

As a non-metabolizable glucose analog, this compound competitively inhibits hexokinase, the first enzyme in glycolysis. In breast cancer cells (MCF-7, MDA-MB-231), treatment with 0.5–10 mM concentrations reduced ATP production by 40–90%, inducing caspase-3-mediated apoptosis . The upregulation of GLUT1 transporters in response to treatment paradoxically enhances cellular uptake, accelerating cytotoxic effects .

Anti-Inflammatory Applications

Recent studies highlight its role in mitigating cytokine storms, particularly in COVID-19. By inhibiting N-linked glycosylation of interleukin receptors (e.g., IL-6R), the compound reduces proinflammatory signaling . In murine models, oral administration (0.4% w/v in drinking water) decreased lung inflammatory cell infiltration by 60% and serum TNF-α levels by 45% .

Table 3: Pharmacological Effects

ApplicationMechanismOutcomeSource
Cancer TherapyHexokinase inhibition↓ ATP, ↑ apoptosis
COVID-19 ManagementIL-6R glycosylation blockade↓ Oxygen requirement, ↓ cytokines

Clinical and Industrial Relevance

Therapeutic Use Cases

The Drugs Controller General of India (DCGI) authorized emergency use in May 2021 for moderate-to-severe COVID-19, reducing supplemental oxygen dependence by 30–50% in clinical trials . Ongoing Phase III trials explore synergies with paclitaxel in triple-negative breast cancer, showing preliminary tumor volume reduction of 55% .

Diagnostic Imaging

Radioisotope-labeled derivatives (e.g., 18F^{18}\text{F}-FDG) serve as tracers in positron emission tomography (PET). In oncology, 18F^{18}\text{F}-FDG-PET detects hypermetabolic tumors with 85–90% sensitivity, aiding staging of lymphomas and gliomas .

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